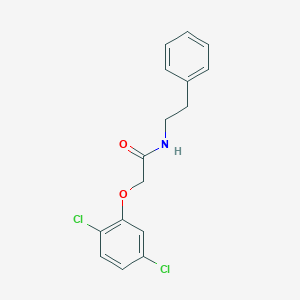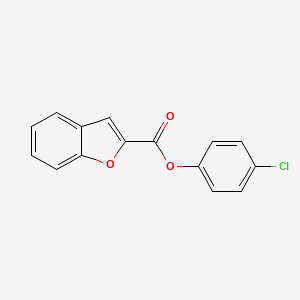![molecular formula C17H16Cl3N3O3 B15043410 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B15043410.png)
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H16Cl3N3O3 It is characterized by the presence of a nitro group, a trichloroethyl group, and a dimethylanilino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and chlorinating agents to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to optimize the production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The dimethylanilino group can participate in hydrogen bonding and other interactions with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-[2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl]benzamide: Similar structure with a toluidinocarbothioyl group instead of a dimethylanilino group.
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl]-benzamide: Similar structure with a dimethyl-phenylamino group.
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trichloroethyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16Cl3N3O3 |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3N3O3/c1-10-6-7-14(11(2)8-10)21-16(17(18,19)20)22-15(24)12-4-3-5-13(9-12)23(25)26/h3-9,16,21H,1-2H3,(H,22,24) |
InChI Key |
GRHVDRMWUHOIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15043328.png)
![Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B15043329.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15043337.png)
![6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B15043343.png)
![4-(methoxymethyl)-6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15043348.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B15043352.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15043359.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide](/img/structure/B15043364.png)


![3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1,2,4-triazin-5(4H)-one](/img/structure/B15043379.png)
![N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B15043385.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043402.png)
